molecular formula C9H8O3 B139623 Methyl 4-formylbenzoate CAS No. 1571-08-0

Methyl 4-formylbenzoate

Cat. No.: B139623
CAS No.: 1571-08-0
M. Wt: 164.16 g/mol
InChI Key: FEIOASZZURHTHB-UHFFFAOYSA-N
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Description

Methyl 4-formylbenzoate, also known as methyl benzaldehyde-4-carboxylate, is an organic compound with the molecular formula C₉H₈O₃. It is a derivative of benzoic acid and is characterized by the presence of a formyl group at the para position relative to the ester group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-formylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-formylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the reaction of 4-carboxybenzaldehyde with methanol in the presence of a dehydrating agent such as thionyl chloride. This method also requires reflux conditions and results in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through the oxidation of methyl 4-methylbenzoate. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-formylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of active pharmaceutical ingredients and as a precursor in the synthesis of drugs.

    Industry: It is employed in the production of fluorescent brighteners and other specialty chemicals

Comparison with Similar Compounds

Methyl 4-formylbenzoate can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity of this compound due to the presence of the formyl group, which allows it to participate in a wide range of chemical reactions.

Properties

IUPAC Name

methyl 4-formylbenzoate
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InChI

InChI=1S/C9H8O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-6H,1H3
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InChI Key

FEIOASZZURHTHB-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=O
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Molecular Formula

C9H8O3
Record name METHYL-P-FORMYLBENZOATE
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DSSTOX Substance ID

DTXSID4025610
Record name Methyl 4-formylbenzoate
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Molecular Weight

164.16 g/mol
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Physical Description

Methyl-p-formylbenzoate appears as needles (in water) or white powder. (NTP, 1992), Other Solid, White solid; [CAMEO] Powder; [MSDSonline]
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Boiling Point

509 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Vapor Pressure

0.0099 [mmHg]
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CAS No.

1571-08-0
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Melting Point

140 to 144 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

To a suspension of 9.6 g (63.6 mmol) of 4-carboxybenzaldehyde (Aldrich Chemical Co.) in 100 mL of CH2Cl2 at 0° C. was added excess trimethylsilyldiazomethane and the resulting mixture was allowed to stir at 0° C. for 1 h. The mixture was poured into saturated aqueous NaHCO3 and extracted three times with ethyl acetate. The combined organic extracts were dried over MgSO4, filtered and concentrated to give 4.3 g of the ester 167 as an oil. 1H NMR consistent with the product.
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9.6 g
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Synthesis routes and methods II

Procedure details

A mixture of 68.7 g (0.3 mole) of methyl-α-bromotoluate, 84 g (0.6 mole) of hexamethylenetetraamine, 150 ml of acetic acid and 150 ml of water were refluxed with stirring for two hr. Ninety ml of concentrated hydrochloric acid was then added and kept at room temperature for 15 min. The cooled solution was extracted with ether, washed with water, 10% NaHCO3 solution, water and dried. Evaporation of the solvent and recrystallization of the residue from petroleum ether gave 35 g of p-carbomethoxybenzaldehyde, yield 71% m.p. 61°-63° C. (lit. m.p. 61°-63° C.). The infrared spectrum showed absorption at 1720 cm-1 ##STR6## 1690 cm-1 (--CHO). NMR (CDCl3) δ3.8 (s,--COOCH3,3), 7.8-8.2 (m, aromatic, 4), and 10.2 (s,--CHO,1)
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68.7 g
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84 g
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150 mL
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150 mL
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Synthesis routes and methods III

Procedure details

4-Formylbenzoic acid (1ad, 1.00 g, 6.7 mmol) was dissolved in dry methanol (200 ml) and stirred for 10 min at 0° C. Thionyl chloride (6 ml, 82.3 mmol) was added dropwise and the mixture stirred for 90 min at 0° C. and 3 hr at room temperature. The methanol was evaporated and the resulting residue extracted into dichloromethane, washed with saturated sodium chloride, dried over magnesium sulfate, filtered and evaporated to afford a solid. The crude solid was recrystallized from hexane to give 1.07 g (98%) of a white solid: mp 60-62° C. [expected mp 61° C.]; 1H NMR: δ 3.87 (s, 3H), 8.01 (d, 2H, J=7.9 Hz), 8.13 (d, 2H, J=7.6 Hz), 10.08 (s, 1H); 13C NMR: δ 52.7, 129.7, 129.9, 134.4, 139.1, 165.6, 192.9.
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1 g
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200 mL
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6 mL
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Yield
98%

Synthesis routes and methods IV

Procedure details

Methanol (50 ml) was cooled (0°) and saturated with hydrogen chloride gas. p-Carboxybenzaldehyde (5.0 g) was added and the resulting solution stirred at room temperature for 3 days. The solvent was removed under reduced pressure and the residue was partitioned between ethyl acetate and 5M hydrochloric acid. The organic layer was washed twice with water and dried. The solvent was removed to afford the product as a white solid (5.40 g, 100%). δH (CDCl3) 3.96 (3H, s), 7.96 (2H, dd, J 6.8 and 1.7 Hz), 8.20 (2H, dd, J 6.8 and 1.7 Hz), 10.11 (1H, s) ppm.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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